molecular formula C9H10ClN3 B8331430 8-Amino-6-chloro-2,3-dimethylimidazo[1,2-a]pyridine

8-Amino-6-chloro-2,3-dimethylimidazo[1,2-a]pyridine

Cat. No. B8331430
M. Wt: 195.65 g/mol
InChI Key: DHAJJQBDKCFWDJ-UHFFFAOYSA-N
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Patent
US06265415B1

Procedure details

A mixture of 2,3-diamino-5-chloropyridine (5.26 g, 36.64 mmol) and 3-bromo-2-butanone (6.2 g, 41.06 mmol) in ethanol (60 ml) was refluxed overnight. After cooling to room temperature, the crystalline product was filtered and washed with ethanol and ether. The crystals were dissolved in methylene chloride and neutralized by aqueous NaHCO3. The organic layer was separated, dried over Na2SO4 and evaporated in vacuo. Yield 3.0 g.
Quantity
5.26 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([NH2:8])=[CH:6][C:5]([Cl:9])=[CH:4][N:3]=1.Br[CH:11]([CH3:15])[C:12](=O)[CH3:13]>C(O)C>[NH2:8][C:7]1[C:2]2[N:3]([C:11]([CH3:15])=[C:12]([CH3:13])[N:1]=2)[CH:4]=[C:5]([Cl:9])[CH:6]=1

Inputs

Step One
Name
Quantity
5.26 g
Type
reactant
Smiles
NC1=NC=C(C=C1N)Cl
Name
Quantity
6.2 g
Type
reactant
Smiles
BrC(C(C)=O)C
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the crystalline product was filtered
WASH
Type
WASH
Details
washed with ethanol and ether
DISSOLUTION
Type
DISSOLUTION
Details
The crystals were dissolved in methylene chloride
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
Smiles
NC=1C=2N(C=C(C1)Cl)C(=C(N2)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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